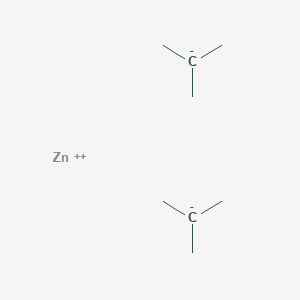
Zinc, bis(1,1-dimethylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc, bis(1,1-dimethylethyl)-, also known as di-tert-butyl zinc, is an organozinc compound with the molecular formula C₈H₁₈Zn. It is a colorless liquid that is highly reactive and used in various chemical synthesis processes. The compound is known for its role in organic synthesis, particularly in the formation of carbon-zinc bonds, which are crucial in many chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions: Zinc, bis(1,1-dimethylethyl)- can be synthesized through the reaction of zinc chloride with tert-butyl lithium. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reactivity of the intermediates. The general reaction is as follows:
ZnCl2+2(tert-C4H9Li)→Zn(tert-C4H9)2+2LiCl
Industrial Production Methods: In industrial settings, the production of zinc, bis(1,1-dimethylethyl)- involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation under reduced pressure, is common to obtain the desired product .
化学反应分析
Types of Reactions: Zinc, bis(1,1-dimethylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and tert-butyl alcohol.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: It participates in nucleophilic substitution reactions, where the tert-butyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxygen or air can be used as oxidizing agents under controlled conditions.
Reduction: Hydrogen gas or other reducing agents can be employed.
Substitution: Various nucleophiles, such as halides or alkoxides, can be used in substitution reactions.
Major Products Formed:
Oxidation: Zinc oxide and tert-butyl alcohol.
Reduction: The corresponding reduced organic compounds.
Substitution: New organozinc compounds with different substituents.
科学研究应用
Zinc, bis(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-zinc bonds. It is also employed in the preparation of other organozinc compounds.
Biology: The compound is used in the study of zinc’s role in biological systems, including its interaction with enzymes and proteins.
Medicine: Research into zinc-based compounds for therapeutic applications often involves zinc, bis(1,1-dimethylethyl)- as a model compound.
作用机制
The mechanism of action of zinc, bis(1,1-dimethylethyl)- involves its ability to form strong carbon-zinc bonds. These bonds are highly reactive and can participate in various chemical transformations. The compound acts as a nucleophile in many reactions, attacking electrophilic centers in organic molecules. The molecular targets and pathways involved include the formation of organozinc intermediates, which can then undergo further reactions to form desired products.
相似化合物的比较
Zinc, bis(1-methylethyl)-: Another organozinc compound with similar reactivity but different substituents.
Zinc, bis(1,1-dimethylpropyl)-: Similar in structure but with different alkyl groups attached to the zinc atom.
Uniqueness: Zinc, bis(1,1-dimethylethyl)- is unique due to its high reactivity and the stability of the tert-butyl groups. This makes it particularly useful in reactions where steric hindrance is beneficial, such as in the formation of bulky organozinc intermediates. Its ability to form stable carbon-zinc bonds also distinguishes it from other organozinc compounds .
属性
IUPAC Name |
zinc;2-methylpropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.Zn/c2*1-4(2)3;/h2*1-3H3;/q2*-1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYXHWABFVUKLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C-](C)C.C[C-](C)C.[Zn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Zn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
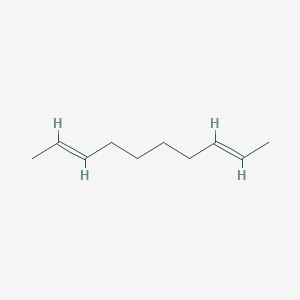
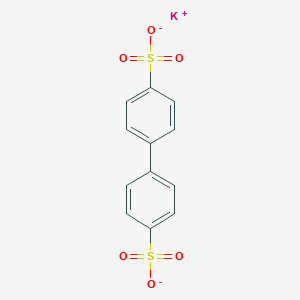

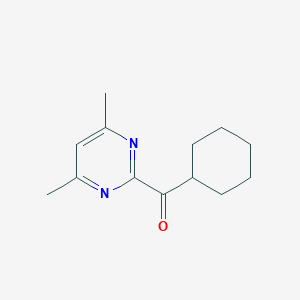
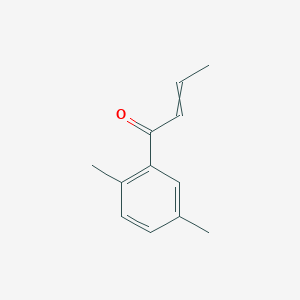
![[(4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B231067.png)
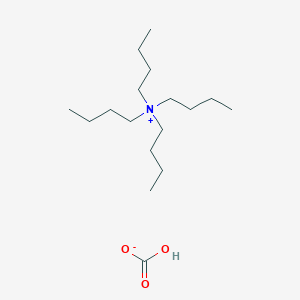

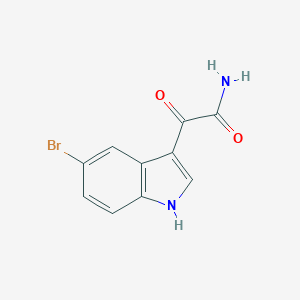
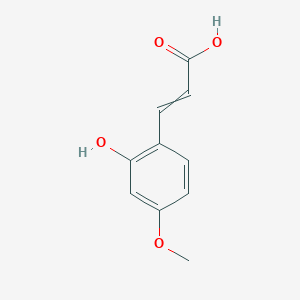
![1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one](/img/structure/B231095.png)
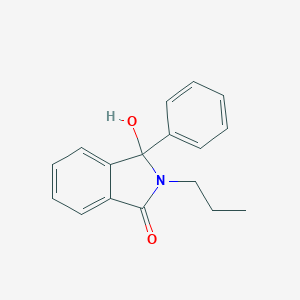
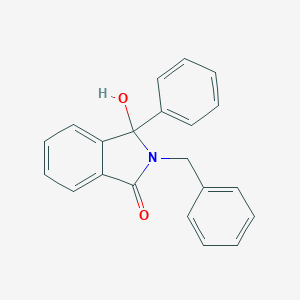
![8-nitro-6H-benzo[c]chromen-6-one](/img/structure/B231113.png)
